[2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile
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Overview
Description
[2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile is a complex organic compound with the molecular formula C14H11N3O2 It is known for its unique structure, which includes an indole core substituted with oxopropyl and propanedinitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with malononitrile and subsequent functionalization to introduce the oxopropyl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
[2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of compounds .
Scientific Research Applications
[2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Medicine: Research focuses on its potential as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with similar functional groups but different core structure.
Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Another compound with comparable functional groups.
Uniqueness
What sets [2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile apart is its indole core, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C14H11N3O2 |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-[2-oxo-3-(2-oxopropyl)-1H-indol-3-yl]propanedinitrile |
InChI |
InChI=1S/C14H11N3O2/c1-9(18)6-14(10(7-15)8-16)11-4-2-3-5-12(11)17-13(14)19/h2-5,10H,6H2,1H3,(H,17,19) |
InChI Key |
GRPKWIRWYMIOIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2NC1=O)C(C#N)C#N |
Origin of Product |
United States |
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